molecular formula C11H11BrN4O B14140082 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide CAS No. 948293-18-3

3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B14140082
CAS No.: 948293-18-3
M. Wt: 295.14 g/mol
InChI Key: FKXVONSMYVJDGL-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a pyrazole ring substituted with a bromophenyl group and a carbohydrazide moiety, making it a versatile scaffold for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromobenzaldehyde hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide . The reaction conditions often include refluxing in ethanol or methanol, with the use of catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern and the presence of a carbohydrazide moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

948293-18-3

Molecular Formula

C11H11BrN4O

Molecular Weight

295.14 g/mol

IUPAC Name

5-(4-bromophenyl)-2-methylpyrazole-3-carbohydrazide

InChI

InChI=1S/C11H11BrN4O/c1-16-10(11(17)14-13)6-9(15-16)7-2-4-8(12)5-3-7/h2-6H,13H2,1H3,(H,14,17)

InChI Key

FKXVONSMYVJDGL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)Br)C(=O)NN

Origin of Product

United States

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